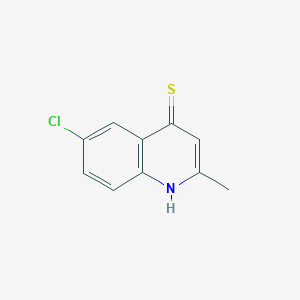

6-Chloro-2-methylquinoline-4-thiol

CAS No.:

Cat. No.: VC16270356

Molecular Formula: C10H8ClNS

Molecular Weight: 209.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNS |

|---|---|

| Molecular Weight | 209.70 g/mol |

| IUPAC Name | 6-chloro-2-methyl-1H-quinoline-4-thione |

| Standard InChI | InChI=1S/C10H8ClNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | YGQCVBVARDATHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=S)C2=C(N1)C=CC(=C2)Cl |

Introduction

6-Chloro-2-methylquinoline-4-thiol is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of a chlorine atom at the sixth position, a methyl group at the second position, and a thiol group at the fourth position of the quinoline ring. This compound has garnered significant interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis of 6-Chloro-2-methylquinoline-4-thiol

The synthesis of this compound typically involves two main steps:

-

Chlorination of 2-Methylquinoline: The first step involves the chlorination of 2-methylquinoline to introduce the chlorine atom at the desired position.

-

Thiolation: The second step involves the introduction of the thiol group (-SH) at the fourth position of the quinoline ring.

These reactions often require controlled conditions, such as controlled temperatures and inert atmospheres, to prevent side reactions. Solvents like dimethylformamide or dichloromethane are commonly used to facilitate these reactions.

Chemical Reactivity and Applications

6-Chloro-2-methylquinoline-4-thiol is a versatile intermediate in organic synthesis due to the reactivity of its chlorine atom. This allows for further functionalization, making it useful in various chemical reactions.

Potential Biological Activities

Research suggests that compounds with similar structures exhibit antimicrobial and antitumor properties. The thiol group can form covalent bonds with electrophilic sites on proteins, influencing their activity and potentially leading to therapeutic applications.

Comparison with Other Quinoline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxy-2-methylquinoline-4-thiol | Methoxy group instead of chlorine | Exhibits antimicrobial and anticancer properties |

| 6-Bromoquinoline-2-thiol | Bromine instead of chlorine; different positioning of thiol | Antimicrobial and anticancer properties; distinct reactivity |

| 6-Chloro-2-methylquinoline-4-thiol | Chlorine and thiol groups | Potential in pharmaceuticals and organic synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume